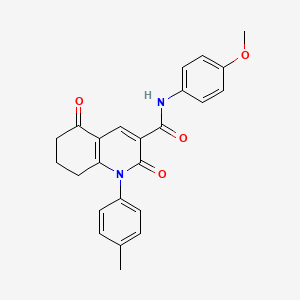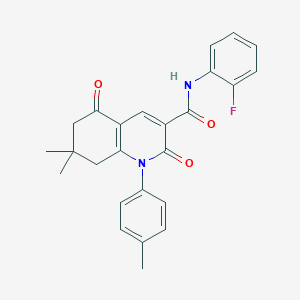![molecular formula C20H18BrNO2 B3545798 3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3545798.png)
3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
描述
3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound featuring a pyrrole ring substituted with bromophenyl and methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:
-
Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting materials would include 3-bromobenzaldehyde and 4-methylbenzaldehyde, which undergo condensation with an appropriate amine under acidic conditions to form the pyrrole ring.
-
Substitution Reactions: : The bromophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the substitution.
-
Propanoic Acid Addition: : The final step involves the addition of a propanoic acid group to the pyrrole ring. This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrole compound reacts with propanoic anhydride in the presence of a catalyst like AlCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent production, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: H2 with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Phenyl-substituted pyrrole derivatives.
Substitution: Amino or thiol-substituted pyrrole derivatives.
科学研究应用
3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: It can be incorporated into polymers to enhance their electronic properties, making them suitable for use in organic electronics.
Biological Studies: The compound’s structure allows it to be used in studies of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
作用机制
The mechanism of action of 3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methylphenyl groups can enhance binding affinity through hydrophobic interactions, while the propanoic acid group can participate in hydrogen bonding with active site residues. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-[1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[1-(3-fluorophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[1-(3-iodophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
Uniqueness
Compared to its analogs, 3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development and biochemical research.
属性
IUPAC Name |
3-[1-(3-bromophenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2/c1-14-5-7-15(8-6-14)19-11-9-17(10-12-20(23)24)22(19)18-4-2-3-16(21)13-18/h2-9,11,13H,10,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJGWPIHBHLSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC(=CC=C3)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B3545726.png)
![N-(4-{[(4-bromophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3545732.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-bromobenzamide](/img/structure/B3545733.png)
![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B3545739.png)
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3545744.png)
![methyl 3-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3545755.png)

![5-bromo-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3545766.png)
![4-{[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]CARBONYL}PHENYL ACETATE](/img/structure/B3545775.png)
![methyl (2,6-dichloro-4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B3545785.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B3545788.png)

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3545796.png)
![1-(4-fluorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3545815.png)
